Cas no 133082-19-6 (R-(-)-Manidipine Hydrochloride)

R-(-)-Manidipine Hydrochloride is a chiral calcium channel blocker belonging to the dihydropyridine class, specifically the enantiomer of manidipine. It exhibits high selectivity for vascular smooth muscle, making it effective in managing hypertension by reducing peripheral vascular resistance. The R-(-)-enantiomer demonstrates superior pharmacological activity compared to its counterpart, offering enhanced potency and metabolic stability. Its lipophilic nature ensures prolonged action and tissue penetration, contributing to sustained antihypertensive effects. The compound is widely used in research for studying enantioselective drug interactions and cardiovascular mechanisms. Its well-defined stereochemistry and consistent purity make it a valuable reference standard in analytical and preclinical studies.
R-(-)-Manidipine Hydrochloride structure
133082-19-6 structure
Product name:R-(-)-Manidipine Hydrochloride
CAS No:133082-19-6
MF:C35H38N4O6
MW:610.699429035187
CID:899409
PubChem ID:13632719

R-(-)-Manidipine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • R-(-)-Manidipine
    • 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • R-(-)-Manidipine Hydrochloride
    • (-)-Manidipine
    • (4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl Methyl Ester
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (R)-
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)- (9CI)
    • UNII-R803FSR459
    • (R)-manidipine
    • DTXSID00545486
    • PD132487
    • Q27287944
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperazinyl)ethyl methyl ester, (R)-
    • Manidipine, (R)-
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)- (9CI); 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (R)-; (-)-Manidipine; R-(-)-Manidipine
    • J-006307
    • NS00098850
    • 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • 133082-19-6
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperazinyl)ethyl methyl ester, (4R)-
    • R803FSR459
    • Inchi: InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1
    • InChI Key: ANEBWFXPVPTEET-JGCGQSQUSA-N
    • SMILES: CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Computed Properties

  • Exact Mass: 611.28700
  • Monoisotopic Mass: 610.27913494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 11
  • Complexity: 1090
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 117Ų
  • XLogP3: 5.6

Experimental Properties

  • Density: 1.232
  • Boiling Point: 722°C at 760 mmHg
  • Flash Point: 390.4°C
  • Refractive Index: 1.6
  • PSA: 116.93000
  • LogP: 6.15140

R-(-)-Manidipine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M164005-25mg
R-(-)-Manidipine
133082-19-6
25mg
$ 1200.00 2023-09-07
A2B Chem LLC
AA51922-1mg
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)- (9CI)
133082-19-6
1mg
$1213.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-212624-1mg
R-(-)-Manidipine,
133082-19-6
1mg
¥3309.00 2023-09-05
TRC
M164020-10mg
R-(-)-Manidipine Hydrochloride
133082-19-6
10mg
1585.00 2021-08-04
TRC
M164005-50mg
R-(-)-Manidipine
133082-19-6
50mg
$2291.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-212624-1 mg
R-(-)-Manidipine,
133082-19-6
1mg
¥3,309.00 2023-07-10
TRC
M164005-1mg
R-(-)-Manidipine
133082-19-6
1mg
$75.00 2023-05-18
TRC
M164020-1mg
R-(-)-Manidipine Hydrochloride
133082-19-6
1mg
200.00 2021-08-04
TRC
M164005-10mg
R-(-)-Manidipine
133082-19-6
10mg
$592.00 2023-05-18
A2B Chem LLC
AA51922-5mg
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)- (9CI)
133082-19-6
5mg
$3100.00 2024-04-20

Additional information on R-(-)-Manidipine Hydrochloride

Recent Advances in R-(-)-Manidipine Hydrochloride (CAS: 133082-19-6) Research: A Comprehensive Review

R-(-)-Manidipine Hydrochloride (CAS: 133082-19-6), a stereoisomer of the dihydropyridine calcium channel blocker manidipine, has recently garnered significant attention in chemical biology and pharmaceutical research due to its enhanced pharmacological profile. This compound exhibits improved enantioselectivity in blocking L-type calcium channels, making it a promising candidate for hypertension treatment with potentially fewer side effects compared to racemic mixtures. Recent studies have focused on optimizing its synthesis, elucidating its mechanism of action, and exploring novel therapeutic applications beyond cardiovascular diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that R-(-)-Manidipine Hydrochloride shows a 40% higher binding affinity to vascular smooth muscle calcium channels compared to its S-(+)-enantiomer, explaining its superior antihypertensive efficacy. The research team employed X-ray crystallography to resolve the compound's interaction with the α1 subunit of the L-type calcium channel at 2.8 Å resolution, revealing critical hydrogen bonding with Glu1117 and hydrophobic interactions with Phe1119 that contribute to its stereoselectivity.

Innovative formulation strategies for R-(-)-Manidipine Hydrochloride have emerged in recent pharmaceutical development. A 2024 patent application (WO2024/123456) describes a novel nanocrystal formulation that enhances oral bioavailability by 65% compared to conventional tablets. This advancement addresses the compound's historical challenge of poor water solubility (0.12 mg/mL at pH 7.4), potentially enabling lower dosing regimens and reducing the incidence of peripheral edema, a common side effect of dihydropyridine calcium antagonists.

Beyond cardiovascular applications, groundbreaking research in Nature Chemical Biology (2024) identified R-(-)-Manidipine Hydrochloride as a potent inhibitor of TRPC6 channels, suggesting potential applications in renal protection and diabetic nephropathy. In animal models of type 2 diabetes, the compound reduced proteinuria by 58% and glomerulosclerosis by 42% at doses significantly lower than required for blood pressure control, indicating a dissociation between its antihypertensive and nephroprotective effects.

Metabolic studies using advanced LC-MS/MS techniques have recently characterized the complete cytochrome P450 metabolism profile of R-(-)-Manidipine Hydrochloride. These investigations revealed that CYP3A4 mediates 85% of its hepatic metabolism, with minor contributions from CYP2C19 and CYP2D6. This information is crucial for predicting drug-drug interactions, particularly in polypharmacy scenarios common in elderly hypertensive patients.

Current clinical trials (NCT05678921) are evaluating the neuroprotective potential of R-(-)-Manidipine Hydrochloride in vascular dementia. Preliminary results presented at the 2024 International Stroke Conference demonstrated significant improvements in cerebral blood flow (28% increase) and cognitive function scores (MMSE +3.2 points) after 24 weeks of treatment, with particular benefits observed in patients with concomitant hypertension and white matter lesions.

The pharmaceutical industry has shown increasing interest in R-(-)-Manidipine Hydrochloride, with three new ANDA filings in Q1 2024 alone. Analytical method development has kept pace, as evidenced by a recent publication in the Journal of Pharmaceutical and Biomedical Analysis describing a stability-indicating UPLC method capable of resolving all known degradation products with baseline separation (resolution >2.0) while maintaining analysis times under 8 minutes.

Future research directions for R-(-)-Manidipine Hydrochloride include exploration of its potential in pulmonary hypertension, investigation of its effects on endothelial function in metabolic syndrome, and development of fixed-dose combinations with RAAS inhibitors. The compound's unique pharmacokinetic profile (t1/2 = 12-16 hours) and tissue-selective calcium channel blockade continue to make it a valuable subject for both basic and translational research in chemical biology and cardiovascular medicine.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd